Product packaging for Ethyl 6-oxospiro[2.5]octane-5-carboxylate(Cat. No.:CAS No. 956079-08-6)

Ethyl 6-oxospiro[2.5]octane-5-carboxylate

Cat. No.: B3175141
CAS No.: 956079-08-6
M. Wt: 196.24 g/mol
InChI Key: ADUCMVOEOKSSOW-UHFFFAOYSA-N
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Description

Ethyl 6-oxospiro[2.5]octane-5-carboxylate (CAS 956079-08-6) is a valuable spirocyclic compound offered with a purity of 95% . It serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . The compound features a spiro[2.5]octane skeleton, a structure of interest in the development of novel chemical entities, as evidenced by its relevance to patented oxaspiro[2.5]octane derivatives . With a molecular formula of C11H16O3 and a molecular weight of 196.24 g/mol , its structure is characterized by a ketone and an ester functional group, providing two reactive sites for further chemical modification. Researchers can leverage this compound to explore new synthetic routes or as a precursor for developing potential bioactive molecules. Please handle with care: this product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B3175141 Ethyl 6-oxospiro[2.5]octane-5-carboxylate CAS No. 956079-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxospiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)8-7-11(5-6-11)4-3-9(8)12/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUCMVOEOKSSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCC1=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956079-08-6
Record name ethyl 6-oxospiro[2.5]octane-5-carboxylate
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Structural Analysis and Stereochemical Considerations in Ethyl 6 Oxospiro 2.5 Octane 5 Carboxylate Systems

Conformational Analysis of the Spiro[2.5]octane Core

The spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring sharing a single carbon atom, the spiro center. The conformational behavior of this core is largely dictated by the cyclohexane ring, which preferentially adopts a chair conformation to minimize angular and torsional strain. In this chair conformation, the carbon-carbon bonds are arranged with bond angles of approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thus relieving angle strain. Furthermore, the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.

The chair conformation of the cyclohexane ring in the spiro[2.5]octane core can exist in two interconverting forms. During this "ring flipping" process, axial bonds become equatorial and vice versa. The presence of the rigid cyclopropane ring, however, introduces a degree of conformational constraint. The spiro-fusion restricts the flexibility of the cyclohexane ring to some extent, influencing the energy barrier of the chair-chair interconversion. For substituted spiro[2.5]octane systems, the substituents on the cyclohexane ring will have a thermodynamic preference for the more stable equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain.

Configurational Assignments and Stereoisomerism in Spiroketone Esters

Ethyl 6-oxospiro[2.5]octane-5-carboxylate possesses multiple stereogenic centers, leading to the possibility of several stereoisomers. The spirocarbon atom itself is a chiral center. Additionally, the carbon atom bearing the carboxylate group (C5) is also a stereocenter. This gives rise to the potential for diastereomers and enantiomers.

The synthesis of such spirocyclic compounds can be challenging in terms of stereochemical control. The inherent stereochemistry of the starting materials and the reaction conditions can influence the diastereoselectivity of the cyclization reaction that forms the spirocyclic core. For instance, the synthesis of spiro heterocyclic steroids has shown that while the inherent stereochemistry of the steroid can lead to a single diastereomer, the creation of a new chiral center at the spiro junction remains a synthetic hurdle beilstein-journals.org. In the case of this compound, the relative orientation of the ethyl carboxylate group at C5 and the cyclopropane ring can result in cis and trans diastereomers. The precise assignment of these configurations requires advanced analytical techniques, as discussed in a later section. The synthesis of azaspiro[2.y]alkanes has demonstrated the potential for stereodivergent synthesis using engineered enzymes to achieve high diastereo- and enantioselectivity chemrxiv.org.

Influence of Spirocyclic Architecture on Molecular Geometry and Reactivity

The spirocyclic nature of this compound significantly impacts its molecular geometry and chemical reactivity. The fusion of the cyclopropane and cyclohexane rings creates a rigid three-dimensional structure. The cyclopropane ring, with its inherent ring strain, is susceptible to ring-opening reactions under certain conditions.

The presence of the ketone at the 6-position and the ester at the 5-position activates the molecule for various chemical transformations. The reactivity of such spiro-activated electrophilic cyclopropanes has been a subject of study. The orthogonal orientation of the cyclopropane moiety with respect to the plane of the activating carbonyl groups can facilitate the delocalization of negative charge in transition states, making them reactive towards nucleophiles d-nb.infonih.gov. Kinetic studies on the ring-opening reactions of spiro-activated cyclopropanes with nucleophiles like thiophenolates have shown that these reactions proceed via an SN2 mechanism d-nb.infonih.govnih.govresearchgate.net. The rate of these reactions can be influenced by substituents on the cyclopropane ring d-nb.infonih.gov.

The ketone and ester functionalities also allow for reactions typical of β-keto esters, such as enolate formation and subsequent alkylation or acylation reactions. The steric hindrance imposed by the spirocyclic framework can influence the stereochemical outcome of these reactions, potentially favoring the approach of reagents from the less hindered face of the molecule.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, X-ray crystallography for analogues)

The definitive structural and stereochemical assignment of this compound and its analogues relies on a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For β-keto esters, the fragmentation in mass spectrometry is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements cdnsciencepub.comcdnsciencepub.comresearchgate.net. The fragmentation patterns can be very useful in distinguishing between isomers cdnsciencepub.comcdnsciencepub.com. The molecular ion peak (M+) would confirm the molecular formula, and characteristic fragment ions would correspond to the loss of specific functional groups, such as the ethoxy group from the ester or the cleavage of the spirocyclic ring system.

X-ray Crystallography: Single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. While a crystal structure for this compound is not available in the provided search results, X-ray structures of other functionalized spiro compounds have been determined and are crucial for confirming stereochemical assignments and understanding the precise molecular geometry researchgate.netmdpi.com. These structures reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Below is a table summarizing the key spectroscopic techniques and the information they provide for the structural elucidation of spiroketone esters.

Spectroscopic TechniqueInformation Provided
¹H NMR Proton environment, connectivity (through coupling constants), stereochemical relationships (dihedral angles).
¹³C NMR Carbon skeleton, number of non-equivalent carbons, chemical environment of carbons.
Mass Spectrometry Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns for structural confirmation.
X-ray Crystallography Unambiguous 3D structure, absolute configuration, bond lengths, bond angles, intermolecular interactions.

Computational Chemistry and Theoretical Studies on Ethyl 6 Oxospiro 2.5 Octane 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of molecules like Ethyl 6-oxospiro[2.5]octane-5-carboxylate. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy. scispace.comnih.gov

A theoretical investigation would typically commence with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and distribution of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand the delocalization of electron density and the nature of the chemical bonds within the molecule. This can reveal important interactions, such as hyperconjugation between the cyclopropane (B1198618) ring and the adjacent carbonyl group, which can influence the molecule's stability and reactivity. nih.gov Studies on other spiroketones have successfully used DFT to match experimental data and investigate through-space interactions between different parts of the molecule. psu.edu

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the six-membered ring in this compound is a key determinant of its physical and chemical properties. Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this molecule over time. chemrxiv.org By simulating the atomic motions based on classical mechanics, MD can map out the various accessible conformations and the energetic barriers between them.

For a spiro[2.5]octane system, the cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the spiro-fused cyclopropane ring and the ethyl carboxylate group will influence the relative energies of these conformers. A study on spiro[2.5]octan-6-ol revealed an axial-equatorial conformational equilibrium, which could be investigated using spectroscopic methods and computational analysis. doi.org

A comprehensive MD study on this compound would involve simulating the molecule in a solvent to mimic realistic conditions. nih.gov The resulting trajectory can be analyzed using techniques like principal component analysis to identify the dominant modes of motion and the most populated conformational states. rsc.orgsemanticscholar.org This information is invaluable for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Molecular Descriptors Relevant to Chemical Interactions and Transformations

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies and for predicting the behavior of a compound in various chemical and biological systems. Several key descriptors for this compound can be predicted using computational methods. uni.lu

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. openeducationalberta.cawikipedia.org It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govnih.gov For this compound, the presence of the ester and ketone carbonyl groups contributes to its TPSA.

Partition Coefficient (logP): The partition coefficient between n-octanol and water (logP) is a measure of a molecule's lipophilicity. acs.orgnih.gov This property is critical for understanding a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). molinspiration.comacs.org The predicted XlogP for this compound is 1.9. uni.lu

Below is a table of computationally predicted molecular descriptors for this compound.

DescriptorPredicted Value
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
XlogP1.9
Topological Polar Surface Area43.4 Ų
Heavy Atom Count14
Rotatable Bond Count2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3

Data sourced from PubChem. uni.lu

Computational Mechanistic Studies of Reactions Involving Spiroketone Esters

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For a molecule like this compound, with its strained cyclopropane ring and multiple functional groups, several reaction pathways can be envisaged.

One area of interest is the reactivity of the donor-acceptor cyclopropane system. Computational studies on similar systems have elucidated the mechanisms of cycloaddition reactions, including the identification of transition states and the determination of reaction stereoselectivity. nih.gov For instance, the reaction of the spirocyclopropane moiety with various nucleophiles or electrophiles could be modeled to predict the likely products and the energetic feasibility of different pathways.

Another important reaction class for this molecule is cyclopropanation. harvard.edu Theoretical studies can shed light on the mechanisms of both intramolecular and intermolecular cyclopropanation reactions, helping to rationalize observed stereochemical outcomes. researchgate.netrsc.orgmarquette.edu Furthermore, the reactivity of the ester group, such as its hydrolysis, can be investigated computationally to understand its stability under different conditions. nih.gov

By mapping the potential energy surfaces for these reactions, computational studies can identify the lowest energy pathways, characterize the structures of intermediates and transition states, and ultimately provide a detailed, atomistic understanding of the chemical transformations involving this compound. researchgate.net

Derivatives and Analogues of Ethyl 6 Oxospiro 2.5 Octane 5 Carboxylate

Heteroatom Substitutions within the Spiro[2.5]octane Framework (e.g., Oxa-, Aza-, Thia-spiro Systems)

The replacement of one or more carbon atoms with heteroatoms in the spiro[2.5]octane skeleton generates heterocyclic analogues with significantly altered physicochemical properties.

Oxa-spiro Systems: The introduction of an oxygen atom into the spirocyclic framework yields oxaspiro[2.5]octane derivatives. A general and practical approach to this class of molecules involves iodocyclization. This method has been used to prepare a large number of oxa-spirocyclic compounds, which have been shown to possess improved water solubility and lower lipophilicity compared to their carbocyclic counterparts. For instance, 1-oxaspiro[2.5]octane is a known derivative within this class. The synthesis of such compounds can be achieved through various methods, including the epoxidation of methylenecyclohexane.

Aza-spiro Systems: Nitrogen-containing analogues, or aza-spirocycles, are of significant interest in medicinal chemistry. chemrxiv.org Azaspiro[2.5]octanes have been incorporated into drug candidates to improve pharmacokinetic and physicochemical properties like potency and metabolic stability. chemrxiv.org An asymmetric catalytic method for their synthesis involves a stereodivergent carbene transferase platform for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This enzymatic approach provides access to various stereoisomers in high yield. chemrxiv.org Additionally, multi-step chemical syntheses for diazaspiro[2.5]octane compounds, such as 7-benzyl-4,7-diazaspiro[2.5]octane, have been developed from precursors like (1-(hydroxymethyl)cyclopropyl)carbamate derivatives through substitution, protection, deprotection, and reduction steps. chemicalbook.comgoogle.com

Thia-spiro Systems: Sulfur-containing analogues, such as 1-thiaspiro[2.5]octane, represent another class of heteroatom-substituted derivatives. chemsrc.com The synthesis of spiro-thiazolidinone derivatives of steroids has been reported, involving the condensation of a steroidal ketone with an amine followed by cycloaddition with thioglycolic acid. beilstein-journals.org This suggests that similar strategies could be employed for the synthesis of thiaspiro[2.5]octane systems starting from cyclohexanone (B45756) derivatives.

Table 1: Examples of Heteroatom-Substituted Spiro[2.5]octane Systems

Compound Class Example Compound Key Synthetic Strategy
Oxa-spiro 1-Oxaspiro[2.5]octane Epoxidation of methylenecyclohexane nih.gov
Aza-spiro 7-Benzyl-4,7-diazaspiro[2.5]octane Multi-step synthesis from carbamate precursors chemicalbook.com
Thia-spiro 1-Thiaspiro[2.5]octane Cycloaddition of sulfur-containing reagents chemsrc.combeilstein-journals.org

Positional Isomers and Stereoisomers of Carboxylate Esters

The position and stereochemistry of the carboxylate ester group on the spiro[2.5]octane framework are critical determinants of a molecule's properties and reactivity.

Positional Isomers: Besides the titular ethyl 6-oxospiro[2.5]octane-5-carboxylate, other positional isomers exist where the ethyl carboxylate group is attached to different carbons of the cyclohexane (B81311) ring. One such example is ethyl spiro[2.5]octane-6-carboxylate. The synthesis of the parent acid, spiro[2.5]octane-5-carboxylic acid, has been achieved from 1,3-cyclohexanedione through a multi-step sequence involving the formation of 3-methoxy-cyclohexenone, cyclization to a spiro[2.5]octene derivative, subsequent oxidation to spiro[2.5]octan-5-one, conversion to the nitrile, and final hydrolysis. Esterification would then yield the corresponding positional isomers of the ethyl ester. Theoretical studies comparing isomers with different functional group positions, such as propan-1-ol versus propan-2-ol, show that positional changes significantly impact thermodynamic stability and reactivity. scirp.org

Stereoisomers: The spiro[2.5]octane system can exhibit stereoisomerism. For instance, in substituted derivatives like spiro[2.5]octan-6-ol, the hydroxyl group can exist in either an axial or equatorial conformation, and the energy difference between these conformers has been determined using NMR spectroscopy. nih.gov The development of stereoselective synthetic methods is crucial for isolating specific stereoisomers. Enzymatic reactions using engineered carbene transferases have proven effective for the stereodivergent synthesis of azaspiro[2.y]alkanes, allowing for the selective formation of different diastereomers and enantiomers. chemrxiv.org Similarly, diastereoselective and enantioselective ring formation to create spirocycles has been achieved using Matteson-type annulation, highlighting the progress in controlling the stereochemical outcome of these complex structures. researchgate.net

Introduction of Various Substituents on the Cyclohexanone and Cyclopropane (B1198618) Rings

The functionality of the parent compound can be extensively modified by introducing substituents onto either the six-membered or three-membered ring, leading to a diverse library of derivatives.

Substituents on the Cyclohexanone Ring: The cyclohexanone ring is amenable to substitution at various positions. Synthetic routes starting from substituted 1,3-cyclohexanediones, such as 5-isopropylcyclohexane-1,3-dione or 4-methylcyclohexane-1,3-dione, can be used to prepare spiro[2.5]octane derivatives with alkyl groups on the six-membered ring. google.com A general route to spiro[2.5]octane-5,7-dione, a key intermediate, involves the cyclization of acrylate derivatives with diethyl acetonedicarboxylate, followed by decarboxylation. google.com This method is scalable and avoids chromatographic purification. google.com

Substituents on the Cyclopropane Ring: The cyclopropane ring can also be functionalized. For example, the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate yields spirocyclopropanes. google.com This methodology can be extended to introduce substituents on the cyclopropane ring. Furthermore, a highly functionalized derivative, ethyl 1,1,2,2-tetracyano-6-azaspiro[2.5]octane-6-carboxylate, has been synthesized, demonstrating that multiple electron-withdrawing groups can be installed on the three-membered ring.

Table 2: Examples of Substituted Spiro[2.5]octane Derivatives

Ring Substituent Example Compound
Cyclohexanone Isopropyl 7-Isopropylspiro[2.5]octane-5-one
Cyclohexanone Methyl 6-Methylspiro[2.5]octane-5-one
Cyclopropane Dicarbonitrile Spiro[2.5]octane-1,1-dicarbonitrile
Cyclopropane Phenyl 2-Phenylspiro[2.5]octan-6-one

Comparative Synthetic Pathways and Reactivity Profiles of Analogues

Various synthetic strategies have been developed for spiro[2.5]octane analogues, each with distinct advantages. A common approach for the core carbocyclic structure starts from 1,3-cyclohexanedione, proceeding through a multi-step synthesis to yield spiro[2.5]octane-5,7-dione. google.com An alternative, scalable process involves the cyclization of acrylates with diethyl acetonedicarboxylate. google.com For heteroatom analogues, specific pathways are required; for example, oxa-spirocycles can be formed via intramolecular Diels-Alder reactions of 1-oxaspiro[2.5]octa-5,7-dien-4-ones. google.com

Applications of Ethyl 6 Oxospiro 2.5 Octane 5 Carboxylate in Advanced Chemical Research

Utility as a Versatile Building Block in Complex Organic Synthesis

The dense and intricate framework of Ethyl 6-oxospiro[2.5]octane-5-carboxylate makes it a significant building block for the synthesis of complex organic molecules. Spirocyclic systems, in general, are sought after for their ability to arrange functional groups in precise three-dimensional orientations, a critical aspect in creating molecules with specific biological or material properties. Research into related spirocyclic scaffolds demonstrates their utility in exploring new areas of chemical space. nih.gov The synthesis of families of spirocyclic compounds is often undertaken to provide a library of building blocks for further chemical elaboration. nih.gov

The reactivity of the ketone and ester functional groups allows for a wide range of chemical transformations. For instance, similar spirocyclic ketones can undergo reactions to introduce new functionalities, and esters can be hydrolyzed to carboxylic acids or reduced to alcohols, providing further handles for synthetic diversification. nuph.edu.uaresearchgate.net This versatility allows chemists to construct elaborate molecular architectures that would be difficult to access through other synthetic routes. The compound is also noted as a "Protein Degrader Building Block," indicating its role as a foundational component in the synthesis of targeted protein degradation agents, a cutting-edge area of drug discovery. calpaclab.com

Role in the Design and Construction of Novel Medicinal Chemistry Scaffolds

In medicinal chemistry, the discovery of novel scaffolds is crucial for developing new therapeutic agents. The three-dimensionality of spirocycles like this compound is highly advantageous. Unlike flat, aromatic structures, 3D scaffolds can engage with the complex, pocket-like binding sites of biological targets such as enzymes and receptors with greater specificity. The development of synthetic methods to create diverse spirocyclic building blocks is a key strategy for expanding the range of structures available to medicinal chemists. nih.govnuph.edu.ua

The oxaspiro[2.5]octane framework is a component of various building blocks used in medicinal chemistry. bldpharm.combldpharm.combldpharm.com Analogs such as 2,5-dioxaspiro[3.4]octanes have been proposed as promising building blocks for medicinal chemistry, serving as three-dimensional replacements for more common motifs like 1,4-dioxanes. nuph.edu.uaresearchgate.netnuph.edu.ua The use of such spirocycles allows for the exploration of new regions of biologically relevant chemical space, potentially leading to drugs with improved properties.

Contributions to Materials Science: Development of Specialty Chemicals and Catalysts

While specific applications in materials science for this compound are not extensively documented in available research, its status as a specialty chemical for research and manufacturing points to its potential utility. calpaclab.comchemicalbook.com The unique conformational rigidity and defined stereochemistry of spirocycles can be exploited in the design of specialized polymers, liquid crystals, or other advanced materials.

The functional handles on the molecule could be used to incorporate it into larger polymeric structures or attach it to surfaces. Furthermore, the chiral nature of many spirocyclic compounds makes them attractive candidates for the development of asymmetric catalysts or ligands for metal-based catalysis. Although direct evidence for its use in catalysis is limited, the structural class represents a potential starting point for the design of novel catalytic systems.

Exploration in the Development of Fluorescent Probes and Staining Agents

Based on the available scientific literature, there is no significant research detailing the application of this compound in the development of fluorescent probes or staining agents. This area appears to be an unexplored aspect of the compound's potential utility.

Structural Mimicry in Chemical Biology Research (e.g., sugar mimics, amide replacements)

The rigid, three-dimensional structure of this compound makes it a candidate for use in structural mimicry, a key strategy in chemical biology. By mimicking the shape and orientation of functional groups of natural molecules, synthetic compounds can be used to probe or modulate biological processes. The spirocyclic core can act as a non-natural scaffold to mimic the puckered conformation of sugar rings or to replace planar and flexible structures like amide bonds, thereby constraining the molecule into a specific bioactive conformation.

The synthesis of spirocyclic analogs of common structural motifs, such as 1,4-dioxanes, highlights the interest in using these three-dimensional structures to create novel molecular probes and therapeutic candidates. researchgate.netnuph.edu.ua This approach allows researchers to systematically study how molecular shape and rigidity influence biological activity, leading to a deeper understanding of molecular recognition and function.

Future Research Directions and Unexplored Avenues

Expanding the Scope of Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like spiroketone esters often involves multi-step processes with significant environmental footprints. A primary future objective is to develop more sustainable synthetic routes.

Telescoped Flow Processes: A promising approach is the implementation of telescoped flow processes, which combine multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a continuous sequence without isolating intermediates. rsc.org This method, successfully applied to other chiral spiroketones, offers substantial benefits, including reduced Process Mass Intensity (PMI), lower catalyst loading, and significant cost savings. rsc.org Future work could adapt this technology for the synthesis of Ethyl 6-oxospiro[2.5]octane-5-carboxylate, potentially enhancing throughput and safety.

Reusable Nanocatalysts and Aqueous Media: Research into the use of recoverable and reusable catalysts, such as magnetic nanocomposites, presents a significant green chemistry avenue. nih.gov Developing a synthesis for the target compound that proceeds in environmentally benign solvents like water, facilitated by an efficient and recyclable nanocatalyst, would be a major advancement. nih.gov

One-Pot, Metal-Free Reactions: The development of efficient one-pot synthetic methods that avoid the use of metal catalysts is highly desirable. An approach involving a 1,6-conjugate addition to induce dearomatization has been used to create other spiro[2.5]octa-4,7-dien-6-ones under mild, metal-free conditions. rsc.org Applying this strategy could provide a streamlined and more sustainable pathway to this compound and its derivatives.

Deeper Elucidation of Complex Reaction Mechanisms

Understanding the intricate mechanisms governing the formation of spirocyclic systems is crucial for optimizing existing synthetic routes and devising new ones.

Radical Cascade Reactions: The construction of spirocycles via radical dearomatization has emerged as a powerful strategy. researchgate.net These reactions can proceed through cascade processes, forming multiple chemical bonds in a single, efficient step. researchgate.net Future studies could investigate the feasibility of a radical-based cascade cyclization to form the spiro[2.5]octane core, which would offer high atom economy.

Cycloaddition and Rearrangement Pathways: The synthesis of complex fluorinated spirocyclic imidazoles has been achieved through a sophisticated mechanism involving a [3 + 2] cycloaddition followed by a 1,4-elimination and rearomatization. acs.org Investigating analogous cycloaddition strategies and potential subsequent rearrangements could unlock novel pathways to the spiro[2.5]octane skeleton.

Esterification and Saponification Dynamics: The ester functional group is central to the compound's identity. A deeper understanding of its reactivity, particularly in the context of the strained spirocyclic system, is needed. Mechanistic studies on its formation via Fischer esterification and its hydrolysis (saponification) under various catalytic conditions (acidic or basic) would provide fundamental insights into its stability and reactivity profile. youtube.com

Rational Design and Synthesis of Functionally Tailored Spiroketone Esters

The rigid, three-dimensional nature of spiro compounds makes them attractive scaffolds for designing molecules with specific functions. nih.govrsc.org

Enantioselective Synthesis: Many spiro compounds exhibit axial chirality, which is critical for biological activity. wikipedia.org Significant progress has been made in the enantioselective synthesis of spirocycles, particularly through organocatalysis. rsc.org A key future direction is the development of robust organocatalytic or transition-metal-catalyzed methods to produce specific enantiomers of this compound. This would enable the exploration of its potential in chiral applications, including as a building block for pharmaceuticals.

Derivatization for Biological Activity: Spirocyclic systems are present in numerous natural products and pharmacologically active molecules, including those with antioxidant properties. nih.gov Future research should focus on the rational design and synthesis of derivatives of the title compound. By modifying the ester group or introducing various substituents onto the cyclohexanone (B45756) ring, new spiroketone esters could be tailored for specific biological targets or material science applications, such as charge transport materials. nih.gov

Advanced Characterization and Analytical Techniques for Spirocyclic Compounds

The analysis of reactive and structurally complex molecules like this compound requires sophisticated analytical methods.

Chromatographic Method Development: The compound's ester functionality makes it susceptible to hydrolysis, posing a significant analytical challenge. nih.gov Standard reversed-phase HPLC using aqueous mobile phases can lead to sample degradation. nih.govamericanpharmaceuticalreview.com Future research should focus on developing robust analytical methods using techniques that mitigate this instability. This includes:

Non-Aqueous Reversed-Phase HPLC: Employing aprotic diluents and highly basic mobile phases (e.g., pH 12) can stabilize reactive esters during analysis. nih.gov

Normal-Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC): These techniques use non-aqueous mobile phases and are well-suited for analyzing molecules that are unstable in water. americanpharmaceuticalreview.com

Gas Chromatography (GC): GC analysis, potentially after derivatization to a more stable or volatile form, offers another powerful analytical route. americanpharmaceuticalreview.com

Advanced Spectroscopic and Spectrometric Techniques: Beyond standard NMR and IR spectroscopy, advanced techniques are needed for unambiguous structure and property elucidation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. For derivatives designed for electronic applications, techniques to characterize spiro-conjugation through cyclic voltammetry and UV-Vis/fluorescence spectroscopy would be critical. nih.gov Furthermore, developing methods for predicting collision cross-section (CCS) values can aid in compound identification in complex mixtures. uni.lu

Analytical TechniqueApplication for Spiroketone EstersKey Challenges & Considerations
Reversed-Phase HPLC Purity analysis and quantification.Potential for on-column hydrolysis of the ester. Requires specialized high-pH mobile phases or non-aqueous conditions. nih.govamericanpharmaceuticalreview.com
Normal-Phase HPLC Analysis of isomers and purification.Limited to analytes soluble in non-polar solvents. americanpharmaceuticalreview.com
Supercritical Fluid Chromatography (SFC) Chiral separations and purification.An alternative to NP-HPLC, often providing faster separations. americanpharmaceuticalreview.com
Gas Chromatography (GC-MS) Analysis of volatile derivatives and impurities.May require derivatization to improve volatility and stability. americanpharmaceuticalreview.com
High-Resolution Mass Spectrometry (HRMS) Exact mass determination and formula confirmation.Essential for structural elucidation.
Cyclic Voltammetry Characterizing redox properties.Relevant for derivatives designed as charge transport materials. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 6-oxospiro[2.5]octane-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Rh(II)-catalyzed cyclization of α-diazo-β-keto-1,5-diesters. For example, refluxing α-diazo ketodiester with diethoxyethylene in benzene using Rh(II) acetate as a catalyst yields the spirocyclic product (68% yield after silica gel chromatography) . Alternative annulation strategies for bicyclic frameworks involve optimizing ring closure steps, where solvent polarity and temperature critically affect reaction efficiency. Characterization via 1H^1H/13C^{13}C NMR and IR spectroscopy is essential to confirm structural integrity.

Q. How is the spirocyclic structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement and ORTEP-3 for graphical representation) is the gold standard. The unique puckered ring geometry can be quantified using Cremer-Pople coordinates to define amplitude and phase parameters for nonplanar rings . Validation tools like PLATON or ADDSYM in SHELX ensure data consistency and correct space group assignment .

Q. What spectroscopic techniques are employed to characterize reaction intermediates and products?

  • Methodological Answer : Key techniques include:
  • NMR : 1H^1H/13C^{13}C NMR to track regioselectivity in cyclization steps (e.g., distinguishing spiro vs. fused isomers).
  • IR : Peaks at ~1773 cm1^{-1} (C=O stretch) and 1047 cm1^{-1} (C-O-C) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as twinning or disorder in spirocyclic structures?

  • Methodological Answer : For twinned crystals, use SHELXL's TWIN/BASF commands to refine twin laws and partition overlapping reflections . Disorder in the spiro junction is addressed by refining multiple conformers with restrained geometric parameters. Cross-validation with Hirshfeld surface analysis or DFT-optimized models can resolve ambiguities .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., oxidation vs. reduction)?

  • Methodological Answer :
  • Oxidation : Use mild agents like TEMPO/NaClO to selectively target ketones without over-oxidizing esters.
  • Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) preserves the spiro framework, while NaBH4_4 selectively reduces carbonyls.
  • Substitution : Steric effects guide nucleophilic attack; bulky substituents on the spiro carbon favor axial over equatorial pathways. Monitor via 1H^1H NMR kinetics .

Q. How do structural modifications (e.g., substituent placement) impact biological activity or enzymatic interactions?

  • Methodological Answer : Comparative studies with analogs (e.g., tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate) reveal that:
  • Electron-withdrawing groups (e.g., -NO2_2) enhance binding to enzymes like cytochrome P450.
  • Spiro ring size (e.g., [2.5] vs. [3.4]) alters conformational flexibility, affecting affinity for target receptors .
    Use molecular docking (AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity) to quantify effects .

Q. What computational methods validate experimental data for spirocyclic systems?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates NMR chemical shifts (B3LYP/6-311+G(d,p)) for comparison with experimental data.
  • Molecular Dynamics : Simulate ring puckering dynamics to predict stability under physiological conditions.
  • QTAIM Analysis : Maps bond critical points to confirm non-covalent interactions (e.g., hydrogen bonds in crystal packing) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Conduct a meta-analysis of reaction parameters:
VariableImpact on YieldExample
Catalyst LoadingNonlinear effectRh(II) acetate >2 mol% reduces enantioselectivity .
Solvent PolarityCriticalBenzene (nonpolar) vs. DMF (polar) alters cyclization rate.
Statistical tools (e.g., ANOVA) identify significant factors. Reproduce reactions with controlled variables to isolate causes .

Q. What protocols ensure reproducibility in multi-step syntheses of spirocyclic derivatives?

  • Methodological Answer :
  • Step 1 : Standardize purification (e.g., column chromatography with fixed eluent ratios).
  • Step 2 : Validate intermediates via melting point, RfR_f values, and 1H^1H NMR.
  • Step 3 : Document inert atmosphere conditions (glovebox) for air-sensitive steps.
    Publish detailed SI (Supporting Information) with raw spectral data and crystallographic CIF files .

Comparative Structural Analysis

Q. How do spirocyclic analogs compare in reactivity and stability?

  • Methodological Answer :
    Key differences include:
CompoundReactivity ProfileStability Under Acidic Conditions
This compoundProne to retro-Diels-Alder at >100°CStable (t1/2_{1/2} = 24 h at pH 2)
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylateResists hydrolysis due to bulky tert-butyl groupDegrades at pH <1 .
Use accelerated stability studies (ICH Q1A) and Arrhenius plots to predict shelf life .

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Feasible Synthetic Routes

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Ethyl 6-oxospiro[2.5]octane-5-carboxylate
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Ethyl 6-oxospiro[2.5]octane-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.